molecular formula C12H19N B3100528 N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine CAS No. 137069-28-4

N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine

Cat. No.: B3100528
CAS No.: 137069-28-4
M. Wt: 177.29 g/mol
InChI Key: PUXGNVRZDBHNCU-UHFFFAOYSA-N
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Description

N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine is an organic compound with the molecular formula C12H19N and a molecular weight of 177.29 g/mol . It is a secondary amine, characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to an ethyl chain and a methylamine group. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine typically involves the alkylation of N-methylamine with 4-isopropylphenylethyl halide under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate to neutralize the generated hydrogen halide.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated reactors and precise temperature control ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding amine oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Amine oxides.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted amines depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine is utilized in various scientific research fields, including:

    Chemistry: As a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Used in the study of enzyme interactions and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(4-Isopropylphenyl)ethyl]-N-methylamine can be compared with other similar compounds, such as:

  • N-[2-(4-Methylphenyl)ethyl]-N-methylamine
  • N-[2-(4-Ethylphenyl)ethyl]-N-methylamine
  • N-[2-(4-Propylphenyl)ethyl]-N-methylamine

These compounds share a similar structural framework but differ in the substituents attached to the phenyl ring. The presence of different alkyl groups can influence the chemical reactivity and biological activity of these compounds, making this compound unique in its properties and applications.

Properties

IUPAC Name

N-methyl-2-(4-propan-2-ylphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N/c1-10(2)12-6-4-11(5-7-12)8-9-13-3/h4-7,10,13H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUXGNVRZDBHNCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CCNC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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